2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Analytical Chemistry Formulation Weighing Accuracy

This meta-substituted trifluoromethyl aromatic amine hydrochloride (CAS 1439900-32-9) is the preferred procurement choice over the free base for precise stoichiometric dispensing. The solid powder form enables accurate gravimetric weighing (±0.1 mg) on standard analytical balances, eliminating volatility errors inherent to liquid free base alternatives. With 97% purity and a consensus LogP of 2.85—an 18-fold lipophilicity enhancement over the unsubstituted scaffold—this compound is the chemically appropriate starting material for fenfluramine synthesis and CNS-targeted SAR programs. The hydrochloride salt is compatible with solid dispensing robots in automated parallel synthesis platforms.

Molecular Formula C10H13ClF3N
Molecular Weight 239.66 g/mol
CAS No. 1439900-32-9
Cat. No. B1458272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
CAS1439900-32-9
Molecular FormulaC10H13ClF3N
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C10H12F3N.ClH/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H
InChIKeyJFMYHDYEUFIHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS 1439900-32-9): Molecular Identity and Procurement Specifications


2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS 1439900-32-9), also designated as α,α-dimethyl-3-(trifluoromethyl)benzenemethanamine hydrochloride (1:1) [1], is a meta-substituted trifluoromethyl aromatic amine with the molecular formula C10H13ClF3N and a molecular weight of 239.67 Da . The compound is supplied as a solid powder at room temperature and carries GHS07 hazard classification with warnings for acute oral toxicity and skin/eye irritation [2].

Why 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride Cannot Be Substituted with Generic Analogs


Substituting this compound with analogs lacking the meta-trifluoromethyl group or using the free base form fundamentally alters both the molecular properties and the synthetic workflow. The trifluoromethyl substitution on the phenyl ring at the meta position is not merely a functional decoration; it introduces a strong electron-withdrawing effect that influences the basicity of the amine, the lipophilicity of the molecule, and its subsequent reactivity in coupling or amidation reactions . Furthermore, the hydrochloride salt form confers a solid physical state and improved handling characteristics compared to the free base, which is often a liquid or oil and less convenient for precise weighing in research settings . These differences manifest in measurable property shifts that directly impact experimental reproducibility and synthetic feasibility.

Quantitative Differentiation Evidence: 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride vs. In-Class Analogs


Physical State and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1439900-32-9) is supplied as a solid powder at room temperature , whereas the free base 2-[3-(trifluoromethyl)phenyl]propan-2-amine (CAS 153390-61-5) is a liquid or low-melting solid with a predicted boiling point of 219.7±35.0 °C at 760 mmHg and vapor pressure of 0.1±0.4 mmHg at 25°C . For small-scale research use, the solid hydrochloride form enables accurate gravimetric dispensing and minimizes loss due to volatility or adsorption, which is a practical concern with the free amine.

Analytical Chemistry Formulation Weighing Accuracy

Purity Grade Availability: 97% vs. Standard 95% Supply

This hydrochloride salt is commercially available at 97% purity from multiple established vendors [1], whereas the standard purity specification for the free base analog 2-[3-(trifluoromethyl)phenyl]propan-2-amine (CAS 153390-61-5) is typically 95% [2]. The 2% absolute purity difference may appear modest, but in the context of impurity-sensitive reactions (e.g., catalytic cycles, cryogenic lithiations), the higher-grade salt reduces the likelihood of side reactions originating from unidentified organic impurities or residual solvents.

Medicinal Chemistry Quality Control Synthetic Reliability

Lipophilicity Enhancement: Trifluoromethyl-Substituted vs. Unsubstituted Parent Scaffold

The introduction of a meta-trifluoromethyl group to the α,α-dimethylbenzylamine core increases the consensus LogP from approximately 1.6 (XLogP3 for the unsubstituted parent, CAS 585-32-0) to a calculated consensus value of 2.85 for the trifluoromethyl-substituted derivative . This increase of ~1.25 log units corresponds to an approximate 18-fold increase in octanol-water partition coefficient, a parameter that directly correlates with membrane permeability and blood-brain barrier penetration potential in drug discovery programs.

Drug Design ADME Physicochemical Properties

Application as a Building Block in Fenfluramine API Synthesis

Patents describing the synthesis of fenfluramine active pharmaceutical ingredient (API) explicitly utilize 2-(3-(trifluoromethyl)phenyl)acetonitrile and related intermediates bearing the meta-trifluoromethylphenyl moiety that this compound is derived from [1]. The presence of the hydrochloride salt form of this amine provides a stable, solid intermediate for subsequent N-alkylation steps to generate the N-ethyl fenfluramine structure. In contrast, ortho- or para-substituted trifluoromethylphenyl analogs (e.g., CAS 670-04-2, CAS 306761-54-6) lack the specific regiochemistry required for the fenfluramine pharmacophore and cannot substitute in this established synthetic route.

Pharmaceutical Synthesis API Manufacturing Process Chemistry

Optimal Procurement Scenarios for 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride Based on Evidence


Medicinal Chemistry SAR Campaigns Requiring High-Purity, Solid Building Blocks

This hydrochloride salt is the preferred procurement choice over the free base when precise stoichiometry and minimal volatile handling are required. The solid powder form enables accurate gravimetric dispensing (±0.1 mg precision on standard analytical balances), whereas the liquid free base alternative introduces volatility errors and requires solvent rinsing of syringes. The 97% purity specification reduces the risk of impurity-driven artifacts in biological assays, making this compound suitable for SAR studies where small changes in substituent patterns are being evaluated.

CNS Drug Discovery Programs Leveraging Enhanced Lipophilicity

For projects targeting central nervous system (CNS) targets where passive diffusion across the blood-brain barrier is a design criterion, the ~1.25 log unit increase in lipophilicity relative to the unsubstituted α,α-dimethylbenzylamine scaffold provides a measurable physicochemical advantage. The meta-trifluoromethyl substitution increases the consensus LogP from 1.6 to 2.85 , an 18-fold enhancement in partition coefficient that correlates with improved membrane permeability without introducing the metabolic liability associated with larger alkyl substituents.

Fenfluramine-Related API Process Development and Impurity Profiling

This compound serves as a key intermediate in the synthesis of fenfluramine and its derivatives . Laboratories engaged in developing synthetic routes to fenfluramine, generating reference standards for impurity analysis, or investigating fenfluramine analogs will find this meta-substituted hydrochloride salt to be the chemically appropriate starting material. Ortho- and para-substituted isomers are not valid substitutes due to the strict regiochemical requirements of the fenfluramine pharmacophore, where serotonin transporter binding affinity is exquisitely sensitive to the position of the trifluoromethyl group .

Precise Amidation and Coupling Reactions in Parallel Synthesis

The hydrochloride salt form offers a practical advantage in automated parallel synthesis platforms where solid dispensing robots handle reagents. Unlike the free base liquid, the solid hydrochloride can be reliably weighed into reaction vessels without cross-contamination from liquid transfer steps. The trifluoromethyl group's electron-withdrawing nature also modulates the nucleophilicity of the primary amine , which can be advantageous in controlling reaction rates in amide bond formation with activated esters, potentially reducing byproduct formation compared to more nucleophilic, unsubstituted benzylamine analogs.

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